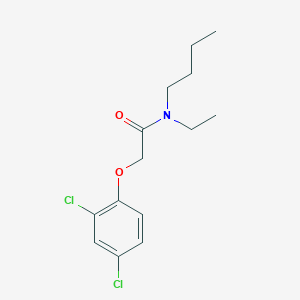
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide. It is designed to control broadleaf weeds in various crops by mimicking plant hormones and disrupting their growth processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with butylamine and ethylamine. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with butylamine and ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and the corresponding amines.
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid, butylamine, and ethylamine.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide has several scientific research applications:
Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Environmental Studies: Studied for its environmental impact and degradation pathways in soil and water.
Biological Research: Investigated for its effects on plant hormone pathways and growth regulation.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide involves mimicking the natural plant hormone auxin. By doing so, it disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
Butyl 2,4-dichlorophenoxyacetate: Another herbicide with similar chemical structure and applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a slightly different chemical structure.
Uniqueness
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide is unique due to its specific combination of butyl and ethyl groups, which can influence its solubility, stability, and herbicidal activity. This compound may offer advantages in terms of selectivity and effectiveness in controlling specific weed species compared to other similar herbicides.
Properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
N-butyl-2-(2,4-dichlorophenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-3-5-8-17(4-2)14(18)10-19-13-7-6-11(15)9-12(13)16/h6-7,9H,3-5,8,10H2,1-2H3 |
InChI Key |
XYZXDWHGJNAHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171298.png)
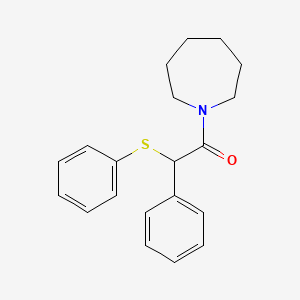
![4-methyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11171306.png)
![3-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171315.png)
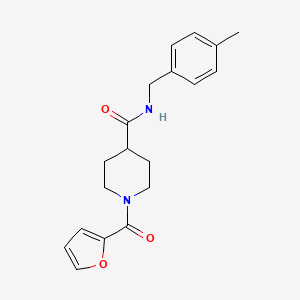

![4-{[3-(Benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11171342.png)
![1-tert-butyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171350.png)
![1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11171353.png)
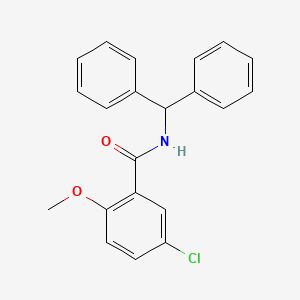

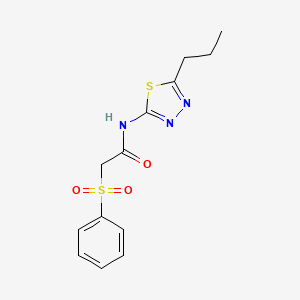

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11171379.png)
